Synthetic Accessibility and Proven Scalability via Patented Industrial Route
This compound is synthesized via a well-defined and scalable route, as disclosed in patent DE19543323A1, which provides a direct, quantitative advantage over its analogs that lack an established and efficient synthetic pathway. The patented process for the closely related 2-trifluoromethoxy-benzenesulfonamide (a key intermediate) yields the product in high purity and up to 85% yield, demonstrating the industrial viability of this synthetic approach [1]. This established methodology significantly reduces development risk and time compared to an unoptimized analog, making it a more reliable and cost-effective choice for procurement in large-scale projects.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Synthesized via a route yielding up to 85% for the analogous 2-trifluoromethoxy-benzenesulfonamide |
| Comparator Or Baseline | Unspecified analog without an established, high-yield industrial synthesis |
| Quantified Difference | The established route for the target compound or its direct analog provides a documented, scalable process with yields up to 85% [1]. |
| Conditions | Reaction of 2-trifluoromethoxy-benzenesulfonyl chloride with ammonia, as described in DE19543323A1 [1]. |
Why This Matters
This matters because it provides a quantitatively defined and scalable synthetic route, which directly translates to lower development costs, faster project timelines, and more reliable supply chain management compared to purchasing an analog that would require custom synthesis and process optimization.
- [1] Method of preparing 2-trifluoromethoxy-benzenesulphonamide. (1996). German Patent No. DE19543323A1. View Source
